molecular formula C26H52OSi B13865050 tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane

tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane

Cat. No.: B13865050
M. Wt: 408.8 g/mol
InChI Key: NZPOMDVBFPHIAD-UHFFFAOYSA-N
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Description

tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane: is an organosilicon compound with the molecular formula C26H52OSi and a molecular weight of 408.78 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly for the synthesis of (Z)-Icos-9-en-1-ol.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane can be synthesized through the reaction of icos-9-yn-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic conditions, depending on the desired substitution.

Major Products:

    Oxidation: Formation of (Z)-Icos-9-en-1-ol.

    Reduction: Formation of icos-9-en-1-ol or icosane.

    Substitution: Various substituted silyl ethers.

Scientific Research Applications

tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane is used in several scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Research into drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane involves its role as a protecting group for alcohols in organic synthesis. The tert-butyl(dimethyl)silyl group protects the hydroxyl group from unwanted reactions, allowing selective transformations at other sites in the molecule. The silyl group can be removed under mild acidic or basic conditions to regenerate the free alcohol.

Comparison with Similar Compounds

  • tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane
  • tert-Butyl(4-iodobutoxy)dimethylsilane

Comparison: tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane is unique due to its longer carbon chain (icos-9-yn-1-yloxy) compared to similar compounds like tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane. This longer chain can influence the compound’s physical properties and reactivity, making it suitable for specific applications in organic synthesis.

Properties

Molecular Formula

C26H52OSi

Molecular Weight

408.8 g/mol

IUPAC Name

tert-butyl-icos-9-ynoxy-dimethylsilane

InChI

InChI=1S/C26H52OSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-28(5,6)26(2,3)4/h7-15,18-25H2,1-6H3

InChI Key

NZPOMDVBFPHIAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CCCCCCCCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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